



# Application Notes and Protocols for Checkerboard Assay with Sanguisorbigenin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Sanguisorbigenin |           |
| Cat. No.:            | B1600717         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a checkerboard assay to evaluate the synergistic antimicrobial activity of **Sanguisorbigenin** (SGB) with conventional antibiotics. **Sanguisorbigenin**, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has demonstrated intrinsic antibacterial properties and synergistic effects, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1] [2][3][4].

## Introduction

The emergence of antibiotic-resistant bacteria poses a significant global health threat. One promising strategy to combat resistance is the use of combination therapy, where a natural compound potentiates the effect of an existing antibiotic. **Sanguisorbigenin** has been identified as a potential candidate for such a strategy. It has been shown to reverse resistance to β-lactam antibiotics in MRSA by inhibiting the expression of the mecA gene and reducing the production of Penicillin-Binding Protein 2a (PBP2a)[1][3]. Furthermore, SGB can inhibit biofilm formation and increase the permeability of the bacterial cell membrane, further enhancing its antimicrobial efficacy[2][5].

The checkerboard assay is a robust in vitro method used to systematically assess the interaction between two antimicrobial agents. By determining the Fractional Inhibitory Concentration Index (FICI), researchers can classify the interaction as synergistic, additive, indifferent, or antagonistic.



## **Data Presentation**

**Table 1: Antimicrobial Activity of Sanguisorbigenin and** 

**Antibiotics Alone** 

| Organism Strain    | Sanguisorbigenin MIC<br>(µg/mL) | Antibiotic (e.g., Oxacillin)<br>MIC (μg/mL) |  |
|--------------------|---------------------------------|---------------------------------------------|--|
| MRSA (ATCC 33591)  | 12.5 - 50                       | 125 - 1000                                  |  |
| Clinical Isolate 1 | User-defined                    | User-defined                                |  |
| Clinical Isolate 2 | User-defined                    | User-defined                                |  |

Note: The MIC values for Sanguisorbigenin and antibiotics against specific MRSA strains have been reported to be in the range of 12.5–50 µg/ml and 125–1000 µg/ml for oxacillin, respectively[1]. Users should determine the MIC for their specific strains of interest.

**Table 2: Interpretation of Fractional Inhibitory** 

**Concentration Index (FICI)** 

| FICI Value                                                                             | Interpretation                |
|----------------------------------------------------------------------------------------|-------------------------------|
| ≤ 0.5                                                                                  | Synergy                       |
| > 0.5 to ≤ 0.75                                                                        | Partial Synergy               |
| > 0.75 to ≤ 1.0                                                                        | Additive Effect               |
| > 1.0 to < 4.0                                                                         | Indifference (No interaction) |
| ≥ 4.0                                                                                  | Antagonism                    |
| This table is based on established interpretation criteria for checkerboard assays[6]. |                               |



**Table 3: Example Checkerboard Assay Results for SGB** 

and Antibiotic Combination

| Well | SGB<br>Conc.<br>(µg/mL) | Antibiot<br>ic Conc.<br>(µg/mL) | Growth<br>(+/-) | FIC of<br>SGB | FIC of<br>Antibiot<br>ic | FICI  | Interpre<br>tation |
|------|-------------------------|---------------------------------|-----------------|---------------|--------------------------|-------|--------------------|
| A1   | 50 (MIC)                | 0                               | -               | 1             | 0                        | 1     | -                  |
| B1   | 25                      | 0                               | -               | 0.5           | 0                        | 0.5   | -                  |
|      |                         |                                 |                 |               |                          |       |                    |
| D4   | 6.25                    | 125                             | -               | 0.125         | 0.25                     | 0.375 | Synergy            |
| Н8   | 0                       | 1000<br>(MIC)                   | -               | 0             | 1                        | 1     | -                  |

This is a

hypotheti

cal

example

to

illustrate

data

recording

and

calculatio

n.

# **Experimental Protocols**

### **Materials**

- **Sanguisorbigenin** (SGB) stock solution (e.g., in DMSO, ensure final DMSO concentration is non-inhibitory)
- · Antibiotic stock solution
- Mueller-Hinton Broth (MHB)



- Bacterial strain (e.g., MRSA)
- Sterile 96-well microtiter plates
- · Spectrophotometer or plate reader
- Incubator (37°C)

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

- Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into MHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 1.5 x 10<sup>5</sup> CFU/well in the microtiter plate[6].
- Serial Dilutions: Prepare two-fold serial dilutions of SGB and the antibiotic in MHB in separate 96-well plates. The concentration range should typically span from at least two dilutions above the expected MIC to several dilutions below.
- Inoculation: Add the prepared bacterial inoculum to each well.
- Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).
- Incubation: Incubate the plates at 37°C for 24 hours.
- MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

## **Protocol 2: Checkerboard Assay**

- Plate Setup: In a 96-well plate, add MHB to all wells.
- Drug Dilutions:
  - Along the x-axis (e.g., columns 1-10), create serial dilutions of the antibiotic.



- Along the y-axis (e.g., rows A-G), create serial dilutions of Sanguisorbigenin.
- Column 11 should contain serial dilutions of the antibiotic alone (to re-determine its MIC).
- Row H should contain serial dilutions of SGB alone (to re-determine its MIC).
- Well H12 should serve as the growth control (inoculum without any drug).
- Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control.
- Incubation: Incubate the plate at 37°C for 24 hours.
- Data Collection: After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm. The lowest concentration of each drug in combination that inhibits growth is the MIC of the combination.

# Protocol 3: Calculation of the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to determine the nature of the interaction between **Sanguisorbigenin** and the antibiotic[6][7].

FICI = FIC of SGB + FIC of Antibiotic

#### Where:

- FIC of SGB = (MIC of SGB in combination) / (MIC of SGB alone)
- FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

The FICI value is calculated for each well that shows no growth. The lowest FICI value is reported as the result of the interaction.

## **Mandatory Visualizations**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability | MDPI [mdpi.com]
- 3. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]



- 5. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of SGB with antibiotics [bio-protocol.org]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Checkerboard Assay with Sanguisorbigenin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600717#how-to-perform-a-checkerboard-assay-with-sanguisorbigenin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com